molecular formula C6H13N3O2 B12710412 3,3'-Iminobispropanamide CAS No. 44994-32-3

3,3'-Iminobispropanamide

Cat. No.: B12710412
CAS No.: 44994-32-3
M. Wt: 159.19 g/mol
InChI Key: FQPPZICITUBAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Iminobispropanamide is an organic compound with the molecular formula C6H13N3O2. It is a derivative of propanamide and contains an imino group linking two propanamide units. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Iminobispropanamide can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia in the presence of a molecular sieve catalyst to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3’-Iminobispropanamide .

Industrial Production Methods

The industrial production of 3,3’-Iminobispropanamide typically involves a fixed-bed reactor and a molecular sieve catalyst. The reaction between acrylonitrile and ammonia is carried out under controlled conditions, followed by catalytic hydrogenation. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3’-Iminobispropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides and nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.

    Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.

Major Products Formed

Scientific Research Applications

3,3’-Iminobispropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Iminobispropanamide involves its interaction with molecular targets such as enzymes and receptors. The imino group in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Iminobis(N,N-dimethylpropylamine): This compound has similar structural features but contains dimethyl groups on the nitrogen atoms.

    N,N’-Dimethyl-1,3-propanediamine: Another similar compound with methyl groups on the nitrogen atoms.

    N,N’-Diisopropyl-1,3-propanediamine: Contains isopropyl groups on the nitrogen atoms

Uniqueness

3,3’-Iminobispropanamide is unique due to its imino linkage between two propanamide units, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

3-[(3-amino-3-oxopropyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-5(10)1-3-9-4-2-6(8)11/h9H,1-4H2,(H2,7,10)(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPPZICITUBAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44994-32-3
Record name 3,3'-Iminobispropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044994323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-IMINOBISPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3G092NPN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.